molecular formula C18H14N4O3S2 B2471849 N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)pyridine-3-sulfonamide CAS No. 1172945-06-0

N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)pyridine-3-sulfonamide

Cat. No. B2471849
CAS RN: 1172945-06-0
M. Wt: 398.46
InChI Key: CRTFYSBBVLEFMC-UHFFFAOYSA-N
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Description

“N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)pyridine-3-sulfonamide” is a compound that belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity . They are considered promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolopyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target .


Synthesis Analysis

The synthesis of thiazolopyrimidines involves various synthetic approaches. One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . This includes halogen-containing ones such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes . Another approach involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .


Molecular Structure Analysis

The molecular structure of thiazolopyrimidines is characterized by the presence of an active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . The high selectivity of the intramolecular acylation of S-substituted 3,4-dihydropyrimidines at N3 is likely to be determined by the stabilization of the product due to the conjugation of the two endocyclic double bonds .


Chemical Reactions Analysis

The chemical reactions involving thiazolopyrimidines are characterized by their high reactivity towards various electrophilic reagents . The S-alkylated thiouracils undergo only intramolecular cyclization in concentrated H2SO4 at room temperature to give compounds, which can be reduced to give the corresponding amines .

Mechanism of Action

Target of Action

Thiazolo[3,2-a]pyrimidines, a core structure in this compound, have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists . This suggests that the compound may interact with purine-binding proteins or enzymes in the body.

Mode of Action

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This suggests that the compound may interact with its targets through these modified binding sites.

Biochemical Pathways

Thiazolo[3,2-a]pyrimidines have been associated with a wide range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-hiv, calcium channel blocking, acetylcholine esterase inhibitory, cdc25b phosphatase inhibitory, bcl-2 family proteins inhibitory, glutamate receptor antagonistic and 5-ht2a receptor antagonistic activities . This suggests that the compound may affect multiple biochemical pathways related to these biological activities.

Result of Action

Some thiazolo[3,2-a]pyrimidine derivatives have demonstrated high antitumor, antibacterial, and anti-inflammatory activities . This suggests that the compound may have similar effects at the molecular and cellular level.

Action Environment

The synthesis of thiazolo[3,2-a]pyrimidine derivatives is based on multicomponent sonochemical reactions in accordance with the “green chemistry” principles such as environmental safety, atom economy, and efficiency . This suggests that the compound may be synthesized in a manner that takes into account environmental factors.

Future Directions

Thiazolopyrimidines, including “N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)pyridine-3-sulfonamide”, are promising scaffolds for the design of new medicines . Future research could focus on further exploring the biological activities of these compounds and developing more efficient synthesis methods .

properties

IUPAC Name

N-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S2/c1-12-9-17(23)22-16(11-26-18(22)20-12)13-4-6-14(7-5-13)21-27(24,25)15-3-2-8-19-10-15/h2-11,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTFYSBBVLEFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC=C(C=C3)NS(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)pyridine-3-sulfonamide

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